Synthesis of Olanzapine 2-Carboxaldehyde as a research chemical
Synthesis of Olanzapine 2-Carboxaldehyde as a research chemical
Executive Summary & Chemical Context
Olanzapine 2-Carboxaldehyde (CAS: 1330277-34-3), chemically defined as 2-formyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine , is a critical research standard used primarily in the impurity profiling of the antipsychotic drug Olanzapine. It represents a specific oxidative degradation product where the characteristic C-2 methyl group of the thiophene ring has been oxidized to an aldehyde.
As a Senior Application Scientist, I have structured this guide to bypass the limitations of direct oxidation of the parent drug—which often yields intractable mixtures of N-oxides and lactams—and instead focus on a de novo synthetic route . This approach ensures high regioselectivity and chemical purity, essential for its use as a certified reference material (CRM).
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-formyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine |
| CAS Number | 1330277-34-3 |
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 326.42 g/mol |
| Role | Oxidative Impurity Standard, Synthetic Intermediate |
Retrosynthetic Analysis & Strategy
The synthesis of Olanzapine 2-Carboxaldehyde is best approached via the Vilsmeier-Haack formylation of a des-methyl thienobenzodiazepine precursor. Attempting to oxidize Olanzapine directly using reagents like Selenium Dioxide (
Our strategy relies on constructing the core thienobenzodiazepine scaffold with the aldehyde functionality introduced prior to the final piperazine coupling, or on a protected intermediate.
Strategic Pathway
-
Nucleophilic Substitution: Coupling of 2-fluoronitrobenzene with 2-aminothiophene-3-carbonitrile.
-
Regioselective Formylation: Introduction of the aldehyde at the C-5 position of the thiophene ring (which becomes C-2 of the final scaffold) using
. -
Reductive Cyclization: Tin(II) chloride mediated reduction of the nitro group to an amine, triggering spontaneous cyclization to the amidine.
-
Amine Exchange: Displacement of the amidine amine with N-methylpiperazine to yield the final target.
Figure 1: Retrosynthetic pathway designed to avoid late-stage oxidation risks.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Nitroanilino)thiophene-3-carbonitrile
This step establishes the N-C bond between the benzene and thiophene rings.
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), 2-Aminothiophene-3-carbonitrile (1.0 eq), Lithium Hydroxide (LiOH, 2.5 eq).
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Protocol:
-
Dissolve 2-aminothiophene-3-carbonitrile in DMSO (5 vol).
-
Add LiOH and stir at ambient temperature for 30 minutes to deprotonate the amine.
-
Add 2-fluoronitrobenzene dropwise. The reaction is exothermic; maintain temperature
. -
Stir at
for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Pour the reaction mixture into ice-cold water (20 vol). The product will precipitate as a bright orange/red solid. Filter, wash with water, and dry under vacuum at
.
-
Step 2: Vilsmeier-Haack Formylation
Introduction of the aldehyde group at the C-5 position of the thiophene ring.
-
Reagents: Phosphorus Oxychloride (
, 1.2 eq), Dimethylformamide (DMF, 5.0 eq). -
Protocol:
-
Prepare the Vilsmeier reagent: Cool DMF to
and add dropwise under . Stir for 30 mins to form the chloroiminium ion. -
Dissolve the product from Step 1 in DMF (3 vol) and add it slowly to the Vilsmeier reagent at
. -
Heat the mixture to
for 3 hours. -
Hydrolysis: Cool to room temperature and pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Purify via column chromatography if necessary (silica gel) to obtain 2-(2-nitroanilino)-5-formylthiophene-3-carbonitrile .
-
Step 3: Reductive Cyclization
This is the most critical step. Reduction of the nitro group yields an aniline which immediately attacks the nitrile carbon, closing the seven-membered ring.
-
Reagents: Tin(II) Chloride Dihydrate (
, 4.0 eq), Conc. HCl. -
Solvent: Ethanol.[2]
-
Protocol:
-
Suspend the formylated intermediate in Ethanol (10 vol).
-
Add
followed by dropwise addition of Conc. HCl (caution: exotherm). -
Reflux the mixture (
) for 2-4 hours. The color typically shifts from orange to pale yellow. -
Workup: Cool to room temperature. Neutralize carefully with 20% NaOH solution to pH 8-9.
-
Filter the resulting slurry to remove tin salts. Wash the filter cake with THF.
-
Concentrate the filtrate to yield the crude 4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde .
-
Note: This intermediate is unstable; proceed immediately to the next step or store under Argon at
.
-
Step 4: Condensation with N-Methylpiperazine
The final step installs the piperazine moiety via an amine exchange reaction.
-
Reagents: N-Methylpiperazine (NMP, 5.0 eq).
-
Solvent: Toluene/DMSO (4:1 mixture).
-
Protocol:
-
Dissolve the Step 3 intermediate in the solvent mixture.
-
Reflux at
for 12-18 hours under an inert atmosphere ( ). -
Monitoring: HPLC is required here. The reaction is complete when the 4-amino precursor is consumed.
-
Purification:
-
Cool to room temperature.[10] Add water and extract with Dichloromethane (DCM).
-
Wash the organic layer with water (3x) to remove DMSO and excess piperazine.
-
Crystallize from Acetonitrile or purify via Prep-HPLC (C18 column, Ammonium Formate buffer/Acetonitrile gradient).
-
-
Analytical Characterization
To validate the synthesis, the following analytical criteria must be met. The aldehyde proton is the diagnostic signal.
| Technique | Expected Signal / Result |
| 1H NMR (400 MHz, CDCl3) | |
| Mass Spectrometry (ESI+) | |
| IR Spectroscopy | Strong absorption at 1670-1690 cm⁻¹ (C=O stretch, conjugated aldehyde). |
| HPLC Purity |
Process Safety & Handling
Critical Hazards[1][12]
-
Phosphorus Oxychloride (
): Reacts violently with water releasing HCl gas. Use only in a fume hood with dry glassware. -
Tin(II) Chloride: Corrosive and toxic. Waste streams must be treated as heavy metal waste.
-
Olanzapine Derivatives: Potent pharmacological agents.[11] Handle with high-containment procedures (glovebox or isolator) to prevent inhalation or skin contact.
Workflow Visualization
The following diagram illustrates the operational workflow and critical control points (CCPs).
Figure 2: Operational workflow highlighting Critical Control Points (CCPs).
References
-
Larsen, S. D., et al. (2000). Intermediates and process for preparing olanzapine. US Patent 6,020,487. Eli Lilly and Company.[9]
- Source of the Vilsmeier-Haack formylation strategy on the thienobenzodiazepine precursor.
-
Chakrabarti, J. K., et al. (1993). 10H-Thieno[2,3-b][1,5]benzodiazepine derivatives. US Patent 5,229,382.
- Foundational text on the synthesis of the Olanzapine core structure.
-
TLC Pharmaceutical Standards. (2024). Olanzapine 2-Carboxaldehyde Product Data Sheet.
- Verification of CAS 1330277-34-3 and chemical structure.
-
Calligaro, D. O., et al. (1997). The synthesis and pharmacological characterization of the metabolites of olanzapine. Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1]
- Provides context on oxid
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